Flutazolam

概要

説明

フルタゾラムは、日本で発明されたベンゾジアゼピン系誘導体です。主に鎮静、筋弛緩、抗痙攣、および抗不安効果のために使用されます。 フルタゾラムはジアゼパムと同様の効力を持つことで知られていますが、より顕著な鎮静作用と協調運動障害を引き起こします 。 不眠症およびその他の関連する状態の治療に適応されています .

作用機序

フルタゾラムは、γ-アミノ酪酸A(GABA-A)受容体にアゴニストとして作用することで効果を発揮します。フルタゾラムはこれらの受容体のベンゾジアゼピン結合部位に結合し、γ-アミノ酪酸(GABA)の抑制効果を高め、塩化物イオンの流入とニューロンの過分極を促進します。 これにより、フルタゾラムで観察される鎮静作用、抗不安作用、および筋弛緩作用が生じます .

類似の化合物との比較

フルタゾラムは、ジアゼパムやフルラゼパムなどの他のベンゾジアゼピンと密接に関連しています。フルタゾラムは、構造と薬物動態プロファイルにおいて独特です。

生化学分析

Biochemical Properties

Flutazolam, like other benzodiazepines, interacts with GABA type A receptors . The interaction with these receptors results in a rapid and weakly toxic symptomatic efficacy .

Cellular Effects

This compound influences cell function by interacting with GABA type A receptors, which are widely distributed in the cells of the nervous system . This interaction can influence cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to GABA type A receptors . This binding enhances the effect of the neurotransmitter GABA, leading to increased inhibition of neuronal excitability .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Some benzodiazepines have a slow elimination rate, causing their accumulation in lipid-based tissues, which can lead to a delayed overdose in case of repeated consumption .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the most common side effects are drowsiness, fatigue, and lethargy. At higher doses, motor coordination disorders, dizziness, mood swings, and euphoria may occur .

Metabolic Pathways

This compound, like other benzodiazepines, is metabolized in the liver by cytochrome P450 enzymes . The metabolites are then excreted in the urine .

Transport and Distribution

This compound is distributed throughout the body after absorption. It is highly lipophilic, allowing it to cross cell membranes and distribute widely in lipid-rich tissues .

Subcellular Localization

This compound, like other benzodiazepines, primarily interacts with GABA type A receptors, which are located in the cell membrane . Therefore, its primary subcellular localization is at the cell membrane where these receptors are located .

準備方法

合成経路と反応条件

フルタゾラムは、オキサゾロベンゾジアゼピン構造の形成を含む一連の化学反応によって合成できます。 合成は通常、制御された条件下で、ベンゾジアゼピン前駆体と適切なオキサゾール誘導体を反応させることから始まります .

工業生産方法

フルタゾラムの工業生産は、ラボでの合成と同様の化学経路を使用して大規模合成を行い、収率と純度を向上させて行われます。 このプロセスには、最終製品の一貫性と安全性を確保するための厳格な品質管理が含まれています .

化学反応の分析

反応の種類

フルタゾラムは、以下を含むさまざまな化学反応を受けます。

酸化: フルタゾラムは酸化されてさまざまな代謝産物を生成します。

還元: 還元反応はフルタゾラム分子上の官能基を変更します。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

生成される主な生成物

これらの反応から生成される主な生成物には、フルラゼパムの主要な代謝産物であるn-デスアルキルフルラゼパムなどのさまざまな代謝産物があります .

科学研究への応用

フルタゾラムは、いくつかの科学研究に応用されています。

科学的研究の応用

Flutazolam has several scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for the detection and quantification of benzodiazepines.

Biology: Studied for its effects on the central nervous system and its potential therapeutic applications.

Medicine: Used in the treatment of insomnia, anxiety, and muscle spasms.

Industry: Employed in the development of new benzodiazepine derivatives with improved pharmacological profiles.

類似化合物との比較

Flutazolam is closely related to other benzodiazepines such as diazepam and flurazepam. it is unique in its structure and pharmacokinetic profile:

Diazepam: Similar in potency but this compound produces more marked sedation and impaired coordination.

Flurazepam: This compound’s major metabolite, n-desalkylflurazepam, is also a principal metabolite of flurazepam.

Haloxazolam: Structurally related to this compound but differs in its pharmacological effects.

生物活性

Flutazolam is a benzodiazepine derivative known for its anxiolytic, hypnotic, and muscle relaxant properties. This article delves into its biological activity, examining its mechanism of action, pharmacokinetics, therapeutic effects, and potential side effects based on diverse research findings.

This compound primarily acts as a positive allosteric modulator of the GABA receptor. By binding to the benzodiazepine site on this receptor, it enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased chloride ion influx into neurons. This results in hyperpolarization of the neuron and a decrease in excitability, contributing to its anxiolytic and sedative effects .

Pharmacokinetics

This compound is generally administered orally, with a typical dosage of 12 mg daily divided into three doses. The pharmacokinetic profile indicates a relatively rapid absorption and distribution in the body, with peak plasma concentrations occurring within 1-2 hours post-administration. Its half-life ranges from 6 to 12 hours, allowing for effective management of anxiety symptoms throughout the day .

Therapeutic Effects

This compound exhibits several therapeutic benefits:

- Anxiolytic Activity : It effectively reduces anxiety levels in patients, similar to other benzodiazepines like diazepam.

- Hypnotic Effects : this compound promotes sleep onset and maintenance, making it useful in treating insomnia.

- Muscle Relaxation : It provides muscle-relaxing effects beneficial for conditions involving muscle tension or spasms.

Case Studies

- Chronic Gastritis Study : A study involving 86 elderly patients with chronic gastritis assessed the effects of this compound on serum gastrin and pepsinogen levels. Results indicated that this compound administration led to a gradual decrease in serum gastrin levels correlated with symptom improvement .

- Behavioral Effects in Animal Models : Research comparing this compound's effects with diazepam in mice and rats showed that this compound produced significant anxiolytic and sedative effects, supporting its use as an effective treatment for anxiety disorders .

Side Effects and Risks

Despite its therapeutic benefits, this compound is associated with several side effects:

- Dependence : Long-term use can lead to physical dependence and withdrawal symptoms upon cessation.

- Cognitive Impairment : Users may experience drowsiness, confusion, or impaired coordination.

- Potential Seizure Risk : Some studies have indicated that this compound may pose a risk for seizures under certain conditions due to its chemical structure .

Comparative Binding Affinity

The binding affinity of this compound to the GABA receptor has been evaluated through quantitative structure-activity relationship (QSAR) models. Although specific binding data for this compound is limited, it is suggested that it has a lower binding affinity compared to other benzodiazepines such as ketazolam and oxazepam .

| Compound | Log 1/c Binding Value |

|---|---|

| This compound | Predicted low affinity |

| Ketazolam | 5.89 |

| Oxazepam | 5.00 |

特性

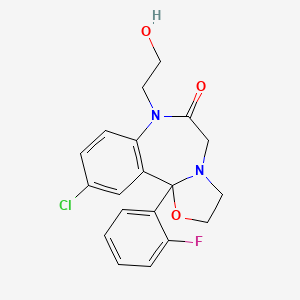

IUPAC Name |

10-chloro-11b-(2-fluorophenyl)-7-(2-hydroxyethyl)-3,5-dihydro-2H-[1,3]oxazolo[3,2-d][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN2O3/c20-13-5-6-17-15(11-13)19(14-3-1-2-4-16(14)21)22(8-10-26-19)12-18(25)23(17)7-9-24/h1-6,11,24H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFSSTNVXWNLKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(N1CC(=O)N(C3=C2C=C(C=C3)Cl)CCO)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023072 | |

| Record name | Flutazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27060-91-9 | |

| Record name | Flutazolam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27060-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flutazolam [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027060919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flutazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUTAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G2K7O5D8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。